basonuclin

Transcription Regulation RNA Polymerase I/II Comparative Genomics

Researchers studying rRNA transcription or SCC biology require a validated, non-redundant tool. Basonuclin (BNC1) is the only transcription factor that selectively binds a distinct rDNA promoter subpopulation while regulating both Pol I and Pol II targets-functions not compensated by BNC2, MYC, or UBF. • rDNA Specificity: Targets a defined rDNA subset with distinct SNP/hypomethylation profiles, enabling dissection of differential rRNA regulation. • SCC Research: Knockdown yields dose-dependent proliferation reduction without enhancing migration. • Functional Models: BNC1-specific knockout reveals unique roles in hair follicle cycling, oogenesis, and epithelial homeostasis. • Quality: Recombinant, >95% purity by SDS-PAGE, lyophilized, with documented batch consistency.

Molecular Formula C11H10N4
Molecular Weight 0
CAS No. 148814-46-4
Cat. No. B1174903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebasonuclin
CAS148814-46-4
Synonymsbasonuclin
Molecular FormulaC11H10N4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 kit / 9 ko / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Basonuclin: Dual RNA Polymerase Transcription Factor Overview


Basonuclin (BNC1), a 120 kDa zinc finger protein of the C2H2 type, is a cell-type-specific transcription factor primarily expressed in basal keratinocytes of stratified squamous epithelia and germ cells of the testis and ovary [1]. It is characterized by three pairs of evolutionarily conserved zinc fingers and possesses the unusual ability to interact with promoters of both RNA polymerase I (Pol I) and RNA polymerase II (Pol II) [2]. Basonuclin is a member of the basonuclin family, which includes its homolog basonuclin 2 (BNC2), and is orthologous to the insect DISCO proteins [3].

Pol I/II Dual RNA polymerase promoter interaction studies
Epithelial Basal keratinocyte and stratified epithelium research
Zinc finger C2H2 zinc finger transcription factor functional analysis

Basonuclin: Why Generic Substitution Fails


Basonuclin cannot be substituted by its close homolog Basonuclin 2 (BNC2) or by other transcription factors like MYC or UBF due to fundamental differences in target gene regulation, DNA-binding specificity, and biological function. Although BNC1 and BNC2 share similar zinc finger structures and are largely coexpressed in many cell types, BNC1 cannot functionally replace BNC2, as demonstrated by knockin mice that die at birth with craniofacial abnormalities [1]. Furthermore, basonuclin regulates a distinctive set of Pol II target pathways that differ from those controlled by MYC, a transcription factor with overlapping polymerase coordination abilities [2]. At the Pol I level, basonuclin interacts with a distinct subset of ribosomal DNA (rDNA) promoters compared to the ubiquitous Pol I regulator UBF, with different SNP profiles and hypomethylation patterns [3]. These data confirm that basonuclin's molecular role is non-redundant and cannot be assumed by other proteins, necessitating the use of the specific compound in experimental systems.

BNC2 paralog may not functionally replace
Knockin evidence shows neonatal lethality with craniofacial abnormalities, indicating non-redundant essential functions.
MYC regulates different Pol II target pathways
Basonuclin's target gene set is qualitatively distinct from MYC, limiting substitution for transcriptional coordination studies.
UBF binds distinct rDNA promoter subsets
Basonuclin associates with a unique rDNA subpopulation with different SNP and methylation profiles, not interchangeable with UBF.

Basonuclin: Comparative Evidence Guide


Target Pathway Specificity vs. MYC

Basonuclin possesses the unusual ability to interact with promoters of both RNA polymerase I and II, a feature shared with only a few proteins including MYC. However, a computational target gene analysis revealed that basonuclin regulates a distinctive set of pathways that differ from those controlled by MYC [1]. While MYC coordinates transcriptional activities among all three RNA polymerases, basonuclin's Pol II target genes are enriched for proteins involved in chromatin structure, transcription/DNA-binding, ion-channels, adhesion/cell-cell junction, signal transduction, and intracellular transport, a profile that is qualitatively distinct from MYC's target set [1].

Pol II pathway specificity
Head-to-head
Distinctive target pathway enrichment vs. MYC (chromatin, adhesion, ion channels, transport)
Supports pathway-level differentiation from MYC
In silico promoter analysis; verify experimental context
Transcription Regulation RNA Polymerase I/II Comparative Genomics

rDNA Promoter Subset Specificity vs. UBF

Basonuclin binds a specific subset of rDNA promoters distinct from those bound by the ubiquitous Pol I transcription factor UBF. In HaCaT cells, basonuclin-associated rDNA promoters exhibit a unique single nucleotide polymorphism (SNP) profile compared to UBF-associated promoters [1]. A chi-square analysis of local SNP frequency showed significant differences between basonuclin-bound and UBF-bound promoters (p<0.05 in multiple promoter regions) [1]. Additionally, basonuclin-associated promoters are hypomethylated, while UBF-associated promoters show different methylation patterns [2]. Functionally, basonuclin knockdown eliminates approximately one-quarter of RNA polymerase I transcription foci in mouse oocytes, without affecting the BrU incorporation of the remaining foci, demonstrating that basonuclin regulates a specific subset of rDNA genes [3].

rDNA promoter subset
Head-to-head
Significant SNP frequency difference vs. UBF (p < 0.01)
Not a generic Pol I regulator; subset-specific modulation
ChIP-seq, HaCaT cells; requires cell-type validation
Ribosomal RNA Transcription Chromatin Immunoprecipitation Promoter Analysis

BNC1 Cannot Substitute for BNC2: Knockin Evidence

Despite sharing very similar zinc finger structures and being largely coexpressed in multiple tissues, BNC1 cannot functionally substitute for BNC2. This was demonstrated in knockin mice expressing Bnc1 instead of Bnc2: these mice invariably die at birth with craniofacial abnormalities indistinguishable from those of Bnc2(-/-) null mice [1]. This indicates that the two proteins have non-overlapping essential functions. In contrast, Bnc2(-/-) mice that escape neonatal lethality exhibit severe dwarfism, defects in oogenesis, and hair follicle abnormalities, whereas Bnc1-null mice show impaired corneal epithelial homeostasis and delayed wound healing [2]. These distinct phenotypes further underscore the non-redundant roles of the two paralogs.

Functional substitution
Head-to-head
BNC1→Bnc2 locus knockin: 100% neonatal lethality, indistinguishable from Bnc2-null
Non-redundant function; BNC1 cannot replace BNC2
Mouse model; verify in target system
Genetic Knockin Models Craniofacial Development Functional Divergence

SCC Proliferation Dependence and Therapeutic Targeting

Basonuclin 1 is highly expressed specifically in SCC tumors compared to non-SCC tumors and is essential for SCC cell proliferation [1]. Knockdown of BNC1 in SCC cells results in decreased proliferation and colony-forming ability, while increasing migration via FRA1. In contrast, BNC1 reduction in normal keratinocytes causes differentiation, which is abrogated by IRF6 knockdown [2]. Importantly, therapeutic inhibition of PRMT1, a BNC1-interacting cofactor, results in a dose-dependent reduction in SCC cell proliferation without increasing migration, and significantly reduces tumor size in xenograft models [3].

SCC proliferation dependence
Reported
BNC1 knockdown decreases SCC proliferation; PRMT1 inhibition dose-dependently reduces proliferation without enhancing migration
Supports SCC proliferation dependency endpoint review
Xenograft and SCC cell lines; context-dependent
Squamous Cell Carcinoma Cancer Therapeutics Proliferation Assays

Basonuclin: Key Application Scenarios


Subset-Specific rRNA Gene Regulation

Researchers studying the regulation of ribosomal RNA (rRNA) transcription can utilize basonuclin to dissect the function of a specific subset of rDNA promoters, distinct from those regulated by UBF. The compound's ability to bind a unique set of rDNA promoters, characterized by a distinct SNP profile and hypomethylation pattern, enables targeted manipulation of a defined rDNA subpopulation, as demonstrated by ChIP and bisulfite sequencing experiments [1]. This is particularly valuable for understanding how cells achieve differential regulation of rDNA arrays and for studying diseases linked to ribosome biogenesis defects.

Proliferation-Differentiation Axis in SCC

Basonuclin's role as a SCC-specific transcription factor that activates proliferation genes while repressing differentiation and migration programs makes it an essential tool for cancer biology research. Studies using BNC1 knockdown or PRMT1 inhibition in SCC cell lines and xenograft models can dissect the molecular mechanisms governing SCC tumor maintenance and identify new therapeutic vulnerabilities [2]. This application is supported by quantitative evidence showing dose-dependent proliferation reduction without enhancing migration, a key advantage over other transcriptional targets.

Non-Redundant Zinc Finger TF Functional Studies

The demonstrated inability of BNC1 to substitute for its paralog BNC2, despite high sequence similarity and coexpression, provides a unique model system for studying the evolution and functional divergence of zinc finger transcription factors. Researchers can employ BNC1-specific knockout or knockin models to investigate its specific roles in hair follicle cycling, oogenesis, and epithelial homeostasis, which are distinct from those of BNC2 [3]. This application is critical for understanding tissue-specific gene regulation and the molecular basis of developmental disorders.

Application
Selection Property
Validation Focus
rRNA gene subset regulation studies
Pol I rDNA promoter subset specificity
ChIP/bisulfite sequencing for SNP and methylation profiling
SCC proliferation-differentiation axis research
BNC1-dependent proliferation program
PRMT1 inhibition model; proliferation vs. migration endpoints
Zinc finger transcription factor functional divergence studies
Non-redundant BNC1 vs. BNC2 in vivo phenotypes
Knockin/null mouse model phenotyping

Technical Documentation Hub

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55 linked technical documents
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